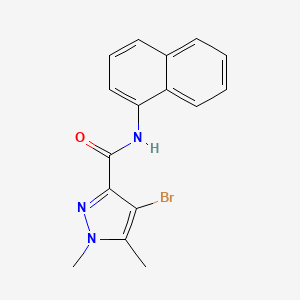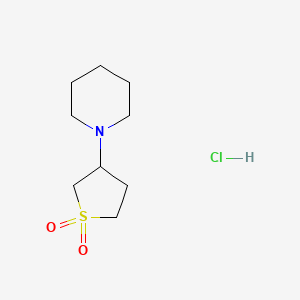
3-Piperidin-1-ylthiolane 1,1-dioxide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidin-1-ylthiolane 1,1-dioxide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a piperidine ring attached to a thiolane ring with a dioxide group, and it is commonly used in various chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ylthiolane 1,1-dioxide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with thiolane-1,1-dioxide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their cyclization. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidin-1-ylthiolane 1,1-dioxide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
3-Piperidin-1-ylthiolane 1,1-dioxide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Piperidin-1-ylthiolane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in pharmaceuticals.
Thiolane: A sulfur-containing heterocycle with various chemical applications.
Sulfones: Compounds containing a sulfone group, known for their stability and reactivity.
Uniqueness
3-Piperidin-1-ylthiolane 1,1-dioxide;hydrochloride is unique due to its combined structural features of piperidine and thiolane rings with a dioxide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
IUPAC Name |
3-piperidin-1-ylthiolane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c11-13(12)7-4-9(8-13)10-5-2-1-3-6-10;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUMCYUYRYKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCS(=O)(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6017723.png)
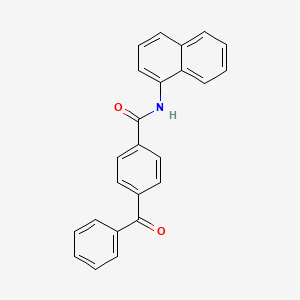
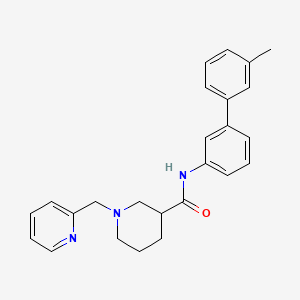
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
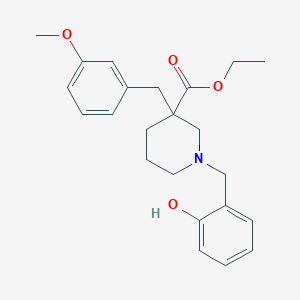
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)
![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)
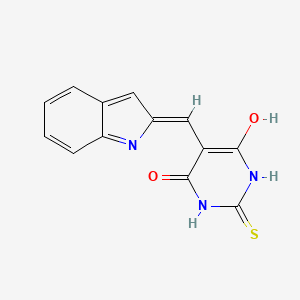
![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)
